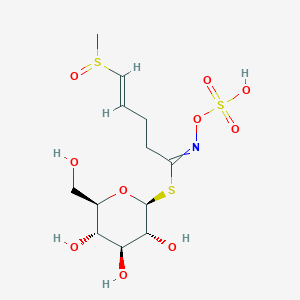

Glucoraphenin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H21NO10S3 |

|---|---|

Peso molecular |

435.5 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8?/t7-,9-,10+,11-,12+,25?/m1/s1 |

Clave InChI |

ZFLXCZJBYSPSKU-HFUPMICZSA-N |

SMILES isomérico |

CS(=O)/C=C/CCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Sinónimos |

4-methylsulfinyl-3-butenyl GL 4-methylsulfinyl-3-butenyl glucosinolate glucoraphenin |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Glucoraphenin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural distribution of glucoraphenin, a significant glucosinolate, and details the methodologies for its extraction, isolation, and purification from plant sources. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Brassicaceae family, also known as cruciferous vegetables.[1] The concentration of this compound varies significantly depending on the plant species, cultivar, plant part, and developmental stage.[1][2] Broccoli (particularly its seeds and sprouts), radish, kale, and cabbage are among the most notable dietary sources of this compound.[2][3] Broccoli seeds are recognized as being particularly rich in this compound, with concentrations ranging from 20-50 mg/g.[4][5]

Quantitative Distribution of this compound

The following table summarizes the this compound content found in various Brassica species and cultivars, providing a comparative analysis for sourcing considerations.

| Plant Species | Cultivar(s) | Plant Part | This compound Content (mg/100g Fresh Weight unless otherwise noted) |

| Broccoli (Brassica oleracea var. italica) | Various | Florets | Up to 119.4[2] |

| Broccoli (Brassica oleracea var. italica) | Not specified | Florets | 0.03 - 3.15 (mg/g Dry Weight)[2] |

| Broccoli (Brassica oleracea ssp. italica 'Marathon') | Marathon | Seeds | 2100[6] |

| Broccoli (Brassica oleracea ssp. italica 'Marathon') | Marathon | Florets | 71[6] |

| Radish (Raphanus sativus) | Not specified | Seeds | High concentration, serves as a major source for isolation.[7] |

| Cabbage (Brassica oleracea var. capitata) | Various | Not specified | Comparable to or higher than broccoli.[2] |

| Kale (Brassica oleracea var. acephala) | Cavolo nero | Not specified | Comparable to or higher than broccoli.[2] |

Isolation and Purification of this compound

The isolation of this compound from plant material involves several stages, including extraction, purification, and analysis. Due to the presence of the myrosinase enzyme in Brassicaceae, which hydrolyzes glucosinolates upon tissue damage, initial extraction steps must be carefully controlled to preserve the intact this compound.[4][8]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from plant sources.

Detailed Experimental Protocols

This protocol is adapted from methodologies that emphasize the inactivation of myrosinase to ensure the recovery of intact this compound.[4][9]

-

Preparation of Plant Material: Broccoli seeds are ground to a fine powder. For large-scale extractions, the powdered seeds are often defatted using a solvent like hexane (B92381) in a Soxhlet extractor to remove lipids that can interfere with subsequent steps.

-

Extraction: The defatted seed powder is then extracted with hot water (e.g., 85°C for 20 minutes) or a methanol (B129727) solution.[6][9] The heat serves to denature the myrosinase enzyme, preventing the degradation of this compound.[4] The extraction can be repeated multiple times to maximize the yield.

-

Concentration: The resulting aqueous or methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

SPE is a common technique for the initial cleanup and enrichment of this compound from the crude extract.[6]

-

Cartridge Selection: A combination of C18 and amino propyl SPE cartridges is often used. The C18 cartridge removes non-polar impurities, while the amino propyl cartridge retains the negatively charged glucosinolates.[6]

-

Sample Loading: The concentrated crude extract is passed through the series of SPE cartridges.

-

Washing: The cartridges are washed with appropriate solvents to remove remaining impurities.

-

Elution: The this compound fraction is eluted from the amino propyl cartridge using a solution such as 2% v/v ammonia (B1221849) in methanol.[6]

Further purification to obtain high-purity this compound is typically achieved using various column chromatography techniques.

-

Low-Pressure Column Chromatography: This method can be employed for large-scale purification. For instance, crude this compound from radish seeds has been purified using a column packed with acidic alumina (B75360) and eluted with a potassium chloride (KCl) solution.[7]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative reverse-phase HPLC is a method of choice.[4][5]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724), often with an ion-pairing agent or a small amount of acid (e.g., trifluoroacetic acid - TFA), is employed for optimal separation.[4]

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of around 229 nm.[2]

-

-

Countercurrent Chromatography: Techniques like high-speed countercurrent chromatography (HSCCC) have also been successfully used for the large-scale isolation of glucosinolates.

In methods that use salt solutions for elution, such as low-pressure column chromatography with KCl, a desalination step is necessary. Nanofiltration has been shown to be an effective method for removing salts like KCl, resulting in high purity and recovery of this compound.[7]

Analytical Quantification

The quantification of this compound in extracts and purified fractions is crucial. High-performance liquid chromatography (HPLC) is the most common analytical technique.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example: 0-20 min: 1-25% B; 20-22 min: 25-100% B; 22-25 min: 100% B; 25-30 min: 100-1% B.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detector at 229 nm.[2]

-

Quantification: An external standard of desulfo-glucoraphenin can be used for calibration after enzymatic desulfation of the samples with aryl sulfatase.[2]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and specificity and can be used for both identification and quantification, especially in complex matrices.

Biosynthesis of this compound

This compound, like other aliphatic glucosinolates, is biosynthesized from the amino acid methionine through a series of enzymatic reactions. The pathway can be broadly divided into three main stages: chain elongation of methionine, formation of the core glucosinolate structure, and side-chain modification.

The following diagram provides a simplified representation of the this compound biosynthesis pathway.

This guide provides a foundational understanding of the natural occurrence and isolation of this compound. The detailed protocols and quantitative data herein are intended to facilitate further research and development in the fields of nutrition, medicine, and drug discovery.

References

- 1. The methionine chain elongation pathway in the biosynthesis of glucosinolates in Eruca sativa (Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of methionine-derived glucosinolates in Arabidopsis thaliana: recombinant expression and characterization of methylthioalkylmalate synthase, the condensing enzyme of the chain-elongation cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of crystalline Glucoraphenin

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Glucoraphenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a prominent glucosinolate found in Brassicaceae vegetables, particularly radishes, is a subject of increasing interest within the scientific community. As a precursor to the bioactive isothiocyanate sulforaphene, its physicochemical properties are of paramount importance for research, drug development, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of crystalline this compound, details relevant experimental protocols, and illustrates its key biological conversion pathway.

While extensive research has been conducted on glucosinolates as a class, specific quantitative data for crystalline this compound remains somewhat limited in publicly accessible literature. This guide compiles the most current and relevant information available.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₁₀S₃ | [1] |

| Molecular Weight | 435.5 g/mol | [1] |

| Appearance | Crystalline solid (expected) | General knowledge |

| Melting Point | 155-156 °C (for tetra-acetylated potassium salt) | [2] |

| Solubility in Water | Slightly soluble (qualitative) | [2] |

| Acidity | Extremely strong acidic compound (based on pKa) | [2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -2 | [1] |

| Topological Polar Surface Area | 236 Ų | [1] |

| Hydrogen Bond Donor Count | 5 | PubChem CID 656559 |

| Hydrogen Bond Acceptor Count | 13 | PubChem CID 656559 |

| Rotatable Bond Count | 6 | PubChem CID 656559 |

Experimental Protocols

The characterization and quantification of this compound rely on several key analytical techniques. Below are detailed methodologies for these essential experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary method for the separation and quantification of this compound in plant extracts and purified samples.[3][4][5]

a) Sample Preparation (from plant material):

-

Freeze-dry plant material (e.g., radish seeds) and grind to a fine powder.

-

To inactivate the myrosinase enzyme, add the powder to boiling water or a boiling 70% methanol (B129727) solution and heat for 10-15 minutes.[6]

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant and repeat the extraction on the residue twice more.

-

Combine the supernatants and concentrate under vacuum.

-

Filter the extract through a 0.22 µm or 0.45 µm filter prior to HPLC injection.[6]

b) Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient elution is typically used.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector at 229 nm or an Evaporative Light-Scattering Detector (ELSD).[3][7]

-

Quantification: Use an external standard curve of purified this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation of isolated this compound.[8][9]

a) Sample Preparation:

-

Dissolve a sufficient amount of purified crystalline this compound in a deuterated solvent (e.g., D₂O or Methanol-d₄).

-

Transfer the solution to an NMR tube.

b) NMR Analysis:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.[9]

-

-

Data Analysis: The chemical shifts and coupling patterns are compared with known spectra of glucosinolates to confirm the identity and purity of this compound.[9]

X-ray Crystallography for 3D Structure Determination

While a specific crystal structure for this compound is not readily found in the searched literature, the following outlines the general protocol for obtaining such data.

a) Crystallization:

-

Prepare a highly purified and concentrated solution of this compound.

-

Screen various solvents and solvent systems (e.g., water, ethanol, acetone, and their mixtures) to find conditions that promote slow crystallization.

-

Techniques such as vapor diffusion (hanging drop or sitting drop) or slow evaporation are commonly used.

b) Data Collection and Structure Solution:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction patterns to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an electron density map.

-

Build the molecular model into the electron density map and refine the structure.

Signaling Pathway and Biological Conversion

This compound itself is biologically inert. Its significance lies in its conversion to the bioactive isothiocyanate, sulforaphene, through enzymatic hydrolysis by myrosinase.[10] This conversion is analogous to the well-studied conversion of glucoraphanin (B191350) to sulforaphane (B1684495). Sulforaphane is a known potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular defense against oxidative stress.[11][12][13]

Enzymatic Conversion of this compound and Nrf2 Pathway Activation

The following diagram illustrates the enzymatic hydrolysis of this compound and the subsequent activation of the Nrf2 signaling pathway by the resulting isothiocyanate, a mechanism extrapolated from the known actions of sulforaphane.

Caption: Enzymatic conversion of this compound and subsequent Nrf2 pathway activation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of crystalline this compound for the scientific community. While key identifiers and qualitative characteristics are established, further research is needed to quantify properties such as melting point, solubility in various solvents, and stability under different pH and temperature conditions for the pure crystalline form. The provided experimental protocols offer a starting point for the analysis and characterization of this important glucosinolate, and the illustrated signaling pathway highlights its biological relevance. As research into this compound and its derivatives continues, a more complete physicochemical profile will undoubtedly emerge, aiding in its potential therapeutic applications.

References

- 1. This compound | C12H21NO10S3 | CID 656559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017757) - FooDB [foodb.ca]

- 3. Simultaneous determination of glucoraphanin and sulforaphane in Brassica oleracea seeds by high-performance liquid chromatography with evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advanced NMR-Based Structural Investigation of Glucosinolates and Desulfoglucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Interactions of Glucoraphenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoraphenin, a prominent glucosinolate found in cruciferous vegetables, is a biologically inert precursor to the potent bioactive compound, sulforaphane (B1684495). This technical guide delineates the current understanding of this compound's interaction with cellular systems, which is predicated on its enzymatic conversion to sulforaphane. Direct interaction of glucoraphanin (B191350) with cellular receptors has not been observed; its biological efficacy is realized through the downstream effects of sulforaphane. This document provides a comprehensive overview of the primary molecular target of sulforaphane, the Keap1-Nrf2 signaling pathway, and summarizes its influence on other cellular signaling cascades. Detailed experimental protocols for studying these interactions and quantitative data on sulforaphane's activity are presented to facilitate further research and drug development endeavors.

Introduction: The Bioactivation of this compound

This compound itself does not exhibit direct bioactivity within the cellular environment. Its therapeutic potential is unlocked upon its conversion to sulforaphane, an isothiocyanate. This transformation is catalyzed by the enzyme myrosinase, which is physically segregated from this compound in intact plant cells. Mastication of raw cruciferous vegetables or the action of gut microbiota releases myrosinase, initiating the hydrolysis of glucoraphanin to sulforaphane.[1][2][3] Consequently, any investigation into the cellular interactions of this compound is fundamentally an exploration of the molecular activities of sulforaphane.

Figure 1: Conversion of this compound to Sulforaphane.

Primary Cellular Interaction: The Keap1-Nrf2 Signaling Pathway

The most well-documented molecular target of sulforaphane is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant and cytoprotective response.[4][5]

Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting Nrf2 for continuous ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low.[4][6]

Sulforaphane, being an electrophile, covalently modifies specific, highly reactive cysteine residues on Keap1.[4][7] Mass spectrometry studies have identified several cysteine residues in Keap1 that are modified by sulforaphane, with Cysteine 151 (C151) being a critical sensor for sulforaphane-induced Nrf2 activation.[4][8][9] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.

Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]) and enzymes involved in glutathione (B108866) biosynthesis.[4][6][10]

Figure 2: The Keap1-Nrf2 Signaling Pathway and Sulforaphane's Mechanism of Action.

Other Potential Cellular Targets and Pathways

While the Keap1-Nrf2 axis is the primary target, research suggests that sulforaphane can modulate other signaling pathways, although direct receptor binding is not always the mechanism.

PI3K/Akt/mTOR Pathway

Several studies have indicated that sulforaphane can inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][11][12][13][14] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in cancer. Sulforaphane has been shown to decrease the phosphorylation of Akt and downstream effectors like mTOR, which may contribute to its anti-cancer effects.[3][4]

Figure 3: Overview of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Sulforaphane.

Serotonin (B10506) Receptors

Studies in human colon adenocarcinoma Caco-2 cells have shown that sulforaphane can down-regulate the expression of serotonin receptors, specifically 5-HT3A, 5-HT1A, and 5-HT2C, in a dose-dependent manner.[11][12] This suggests a potential role for sulforaphane in modulating serotonin-mediated signaling pathways, which could be relevant in the context of certain cancers. However, this is an effect on receptor expression rather than a direct binding interaction.

Estrogen Receptor Alpha (ERα)

In human breast cancer cells (MCF-7), sulforaphane has been observed to decrease the expression of estrogen receptor alpha (ERα).[15][16][17][18][19] The proposed mechanisms include both the inhibition of ERα mRNA transcription and the promotion of proteasome-mediated degradation of the ERα protein. This down-regulation of ERα by sulforaphane may contribute to its anti-proliferative effects in estrogen-responsive breast cancers.

Quantitative Data on Sulforaphane's Biological Activity

The following tables summarize key quantitative data related to the biological effects of sulforaphane.

Table 1: EC50 and IC50 Values of Sulforaphane in Various Cell Lines

| Cell Line | Assay | Parameter | Value (µM) | Reference(s) |

| HepG2 | ARE-luciferase reporter | Nrf2 Activation | ~2-5 | [8] |

| BV2 microglia | Nitrite production | NO Inhibition (IC50) | 5.85 | [20] |

| RAW 264.7 | Nitrite production | NO Inhibition (IC50) | 7.14 | [20] |

| THP-1 | Nitrite production | NO Inhibition (IC50) | 6.76 | [20] |

| MCF-7 (Breast Cancer) | MTT assay | Cell Viability (IC50, 24h) | 19 | [21] |

| SKBR-3 (Breast Cancer) | MTT assay | Cell Viability (IC50, 24h) | 25 | [21] |

| MCF-7 (Breast Cancer) | Cell proliferation | Inhibition (IC50, 24h) | 12.5 | [15][17] |

| MCF-7 (Breast Cancer) | Cell proliferation | Inhibition (IC50, 48h) | 7.5 | [15][17] |

| Multiple Cancer Cell Lines | Cytotoxicity | IC50 | 24.2 - 38.22 | [22] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular interactions of sulforaphane.

Western Blot Analysis for Nrf2 Activation

This protocol is designed to assess the translocation of Nrf2 to the nucleus and the expression of Keap1.

Figure 4: Experimental Workflow for Western Blot Analysis of Nrf2 Activation.

Materials:

-

Lysis Buffers:

-

Cytoplasmic Lysis Buffer: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors.

-

Nuclear Extraction Buffer: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors.

-

-

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Primary Antibodies:

-

Anti-Nrf2 (e.g., 1:1000 dilution)

-

Anti-Keap1 (e.g., 1:1000 dilution)

-

Anti-Lamin B1 (nuclear marker, e.g., 1:1000 dilution)

-

Anti-GAPDH (cytoplasmic marker, e.g., 1:5000 dilution)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000 dilution).

-

Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with various concentrations of sulforaphane for specified time points (e.g., 2, 4, 6, 8 hours).

-

Nuclear and Cytoplasmic Fractionation: a. Wash cells with ice-cold PBS. b. Lyse cells in hypotonic cytoplasmic lysis buffer and incubate on ice for 15 minutes. c. Add NP-40 to a final concentration of 0.5% and vortex to disrupt the cell membrane. d. Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction. e. Wash the nuclear pellet and resuspend in high-salt nuclear extraction buffer. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at high speed to pellet nuclear debris. The supernatant is the nuclear fraction.[1][10]

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample in Laemmli buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane in blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the protein bands.[1][7][10][16][20][23][24][25]

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This protocol is used to demonstrate the interaction between Keap1 and Nrf2 and how it is affected by sulforaphane.

Materials:

-

IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, with protease and phosphatase inhibitors.[2]

-

Protein A/G-agarose or magnetic beads.

-

Primary Antibody: Anti-Keap1 or Anti-Nrf2 for immunoprecipitation.

-

Antibodies for Western Blotting: Anti-Nrf2 and Anti-Keap1.

Procedure:

-

Cell Lysis: Treat cells with or without sulforaphane. Lyse cells in cold IP lysis buffer and clear the lysate by centrifugation.[2][26]

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Keap1) overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Washes: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (Keap1) and the putative interacting partner (Nrf2). A decrease in the co-immunoprecipitated Nrf2 signal in sulforaphane-treated samples would indicate disruption of the interaction.[8]

Immunofluorescence for Nrf2 Nuclear Translocation

This method visually confirms the movement of Nrf2 from the cytoplasm to the nucleus upon sulforaphane treatment.

Materials:

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Blocking Solution: 1% BSA in PBST (PBS with 0.1% Tween-20).

-

Primary Antibody: Anti-Nrf2 (e.g., 1:200 dilution).

-

Secondary Antibody: Fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488, 1:1000 dilution).

-

Nuclear Counterstain: DAPI.

-

Anti-fade Mounting Medium.

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with sulforaphane.

-

Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% paraformaldehyde for 15 minutes. c. Permeabilize with 0.25% Triton X-100 for 10 minutes.[27]

-

Blocking and Staining: a. Wash cells with PBS. b. Block with 1% BSA in PBST for 30-60 minutes. c. Incubate with the primary anti-Nrf2 antibody overnight at 4°C in a humidified chamber.[24][27][28][29][30] d. Wash cells three times with PBST. e. Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. f. Wash cells three times with PBST.

-

Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Mount the coverslips onto microscope slides using an anti-fade mounting medium. c. Visualize the cells using a fluorescence or confocal microscope. Increased co-localization of the Nrf2 signal (green) with the DAPI signal (blue) indicates nuclear translocation.[24][27][28][29][30]

Conclusion

This compound serves as a stable precursor to the highly reactive and biologically potent molecule, sulforaphane. The cellular interactions attributed to this compound are, in fact, mediated by sulforaphane. The primary and most extensively studied mechanism of action is the activation of the Keap1-Nrf2 signaling pathway, which orchestrates a robust antioxidant and cytoprotective response. Additionally, sulforaphane has been shown to modulate other critical cellular pathways, including the PI3K/Akt/mTOR pathway, and to influence the expression of key receptors involved in cancer progression, such as serotonin and estrogen receptors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural compound. A thorough understanding of these molecular interactions is paramount for the rational design of novel therapeutic strategies targeting a range of diseases, from cancer to neurodegenerative disorders.

References

- 1. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways Related to Sulforaphane as Adjuvant Treatment: A Nanomedicine Perspective in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 9. Sulforaphane acutely activates multiple starvation response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin receptors, novel targets of sulforaphane identified by proteomic analysis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Sulforaphane selectively inhibits glucose metabolism in PIK3CA-mutated ovarian cancer cells [accscience.com]

- 15. Regulation of estrogen receptor alpha expression in human breast cancer cells by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

- 26. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 27. benchchem.com [benchchem.com]

- 28. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 29. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Technical Guide to Glucoraphenin and Its Metabolites in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of glucoraphenin and its key metabolites within plant tissues, with a focus on quantitative data, experimental protocols, and metabolic pathways. This compound, a prominent glucosinolate in Brassicaceae vegetables, is the precursor to the bioactive isothiocyanate sulforaphane (B1684495), a compound of significant interest for its potential health benefits, including cancer prevention.[1][2] This document is intended to serve as a comprehensive resource for professionals engaged in research and development in the fields of plant science, nutrition, and pharmacology.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound varies significantly among different plant species, cultivars, and tissues. Broccoli and its seeds are particularly rich sources. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Brassica Cultivars and Tissues

| Plant Species & Cultivar | Tissue | This compound Concentration | Reference |

| Brassica oleracea var. italica (Broccoli) | Florets | 0.38 µmol/g fresh weight (average of 31 cultivars) | [3] |

| Brassica oleracea var. italica (Broccoli) | Florets | 0.88 - 1.10 µmol/g fresh weight (75 genotypes over 2 years) | [3] |

| Brassica oleracea var. italica (Broccoli, 'Youxiu') | Florets | 4.18 µmol/g dry weight | [2] |

| Brassica oleracea var. italica (Broccoli, 'Lvxiong90') | Florets | 2.49 µmol/g dry weight | [2] |

| Brassica oleracea var. italica (Broccoli, High-Glucoraphanin Hybrids) | Florets | 2.39 - 18.95 µmol/g dry weight | [2] |

| Brassica oleracea var. italica (Broccoli) | Seeds | 1330 mg/100g | [4][5] |

| Brassica oleracea var. italica (Broccoli) | Florets | 89 mg/100g | [4][5] |

| Brassica oleracea var. gemmifera (Brussels Sprouts) | --- | 3 mg/100g | [4][5] |

Metabolic Pathway of this compound

Upon tissue disruption in plants, this compound is hydrolyzed by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147).[6][7] This enzymatic reaction cleaves the β-thioglucoside bond, releasing glucose and an unstable aglycone.[7] The subsequent rearrangement of this intermediate is pH-dependent. At neutral pH, the primary product is the isothiocyanate sulforaphane. However, under acidic conditions or in the presence of the epithiospecifier protein (ESP), the formation of sulforaphane nitrile is favored.[7][8][9]

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust extraction and analytical methods. Below are detailed protocols for sample preparation and analysis.

General Experimental Workflow

The general workflow for the analysis of this compound and its metabolites involves sample preparation (including tissue disruption and extraction), followed by analytical separation and detection.

Extraction of this compound and Metabolites

This protocol is a composite of methodologies described in the literature for the extraction of intact glucosinolates.[10][11]

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

80% (v/v) Methanol in water

-

Internal standard (e.g., glucotropaeolin)

-

Centrifuge tubes (50 mL)

-

Water bath (75°C)

-

Sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh approximately 1.0 g of fresh or frozen plant tissue. If using freeze-dried tissue, adjust the weight accordingly.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a 50 mL centrifuge tube.

-

Add 10 mL of 80% methanol (pre-heated to 75°C) containing the internal standard.

-

Incubate the mixture in a water bath at 75°C for 20 minutes to inactivate myrosinase.

-

Sonicate the sample for 20 minutes at room temperature.

-

Centrifuge the extract at 3000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for analysis.

Quantification by UHPLC-MS/MS

This method is adapted from protocols for the simultaneous analysis of glucosinolates and their metabolites.[12][13][14]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC® BEH C18, 100 × 2.1 mm, 1.7 µm).[10]

-

Mobile Phase A: 0.1% formic acid in water.[10]

-

Mobile Phase B: Methanol.[10]

-

Flow Rate: 0.2 mL/min.[10]

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-3.0 min: 25% B

-

3.0-5.0 min: 60% B

-

5.0-6.0 min: 100% B

-

6.0-6.2 min: 10% B

-

6.2-9.0 min: 10% B[10]

-

-

Injection Volume: 10 µL.[15]

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative for this compound and ESI positive for sulforaphane.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Myrosinase Activity Assay

This protocol provides a method for determining myrosinase activity by measuring the depletion of a glucosinolate substrate (sinigrin) via HPLC.[16]

Materials:

-

Plant extract (prepared as in 3.2, but without the heating step to preserve enzyme activity)

-

Sinigrin (B192396) solution (0.3 mM in water)

-

HPLC system with UV detection

-

Reversed-phase C18 column

Procedure:

-

Prepare the myrosinase extract by homogenizing finely ground plant material in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Initiate the enzymatic reaction by mixing 1 mL of the myrosinase extract with 1 mL of the 0.3 mM sinigrin solution.

-

Immediately inject a 20 µL aliquot of the mixture onto the HPLC system.

-

Continue to inject 20 µL aliquots at regular intervals (e.g., every 5 minutes).

-

Monitor the decrease in the sinigrin peak area at 235 nm.

-

Calculate the rate of sinigrin hydrolysis to determine the myrosinase activity.

Conclusion

This guide has provided a detailed overview of this compound and its metabolites in plant tissues, encompassing quantitative data, metabolic pathways, and experimental protocols. The information presented is intended to be a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding and further investigation into these important plant-derived compounds. The provided methodologies offer a foundation for the accurate quantification and characterization of this compound and its bioactive derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. hort [journals.ashs.org]

- 3. Broccoli or Sulforaphane: Is It the Source or Dose That Matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of glucoraphanin in Brassica vegetables by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Quantitative determination of glucoraphanin in Brassica vegetables by " by Iris Lee, Mary C. Boyce et al. [ro.ecu.edu.au]

- 6. Revised determination of free and complexed myrosinase activities in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Insights into the Dietary Role of Glucoraphanin and Its Metabolite Sulforaphane in Celiac Disease | MDPI [mdpi.com]

- 15. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry [jstage.jst.go.jp]

- 16. gcirc.org [gcirc.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Glucoraphenin from Radish Seeds (Raphanus sativus)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucoraphenin is a prominent glucosinolate found in radish seeds (Raphanus sativus). Upon enzymatic hydrolysis by myrosinase, it is converted to the isothiocyanate sulforaphene, a compound of significant interest for its potential chemopreventive and antioxidant properties. This application note provides a detailed protocol for the extraction and purification of this compound from radish seeds, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from various established scientific sources to ensure a robust and reproducible procedure.

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the extraction and purification of this compound from radish seeds. The workflow is divided into three main stages: Seed Preparation and Myrosinase Inactivation, Extraction, and Purification.

1. Seed Preparation and Myrosinase Inactivation

To prevent the enzymatic degradation of this compound into its isothiocyanate form, the myrosinase enzyme present in the seeds must be inactivated.

-

Materials:

-

Radish seeds

-

Grinder or homogenizer

-

Drying oven

-

-

Protocol:

-

Heat whole radish seeds in a drying oven at 120°C for 2 hours to inactivate the myrosinase enzyme.[1]

-

Allow the seeds to cool to room temperature.

-

Grind the heat-treated seeds into a fine powder using a grinder or homogenizer.

-

2. Extraction of Crude this compound

This protocol describes a solid-liquid extraction method using an aqueous ethanol (B145695) solution.

-

Materials:

-

Powdered radish seeds (myrosinase-inactivated)

-

60% Ethanol (v/v) in distilled water

-

Water bath or heating mantle with stirrer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Freeze-dryer

-

-

Protocol:

-

Mix the powdered radish seeds with 60% ethanol in a flask. A common ratio is 1 part seed powder to 10 parts solvent (w/v).

-

Heat the mixture in a water bath to 70°C and stir for 30 minutes.[2][3]

-

Cool the mixture and centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet the solid seed material.[2][3]

-

Decant and collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator to remove the ethanol.

-

Freeze-dry the resulting aqueous extract to obtain a crude this compound powder. Store at -20°C.[2][3]

-

3. Purification of this compound

The crude extract can be further purified using low-pressure column chromatography.

-

Materials:

-

Crude this compound extract

-

Acidic alumina

-

Low-pressure chromatography column

-

Potassium chloride (KCl) solution (as eluent)

-

Nanofiltration system

-

HPLC system for purity analysis

-

-

Protocol:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Pack a low-pressure chromatography column with acidic alumina.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a KCl solution.[1] The optimal concentration of KCl may need to be determined empirically, but it has been shown to be effective for increasing purity and recovery.[1]

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method, such as HPLC.

-

Pool the fractions containing pure this compound.

-

To remove the KCl salt from the purified this compound fractions, a nanofiltration step can be employed.[1] This has been shown to be highly effective for desalination.[1]

-

The final purified this compound solution can be freeze-dried to yield a high-purity powder.

-

Confirm the purity of the final product using HPLC. A purity of up to 91.5% with a recovery of 89.0% has been reported using this method.[1]

-

Data Presentation

The following table summarizes quantitative data from various reported protocols for glucosinolate extraction from radish.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | Radish Seeds | Radish Seeds | Radish Seeds |

| Myrosinase Inactivation | Heat at 120°C for 2 hours[1] | Heat at 70°C for 30 min (during extraction)[2][3] | Heat at 90-110°C for 5-15 min (during extraction)[4] |

| Extraction Solvent | 60% Ethanol[2][3] | Aqueous solvent (water or water/ethanol mixture)[4] | 80% Methanol[5] |

| Seed to Solvent Ratio | Not specified | 1:5 to 1:50 (parts seed to parts solvent)[4] | Not specified |

| Extraction Temperature | 70°C[2][3] | 90-110°C[4] | Room Temperature[5] |

| Extraction Time | 30 minutes[2][3] | 5-15 minutes[4] | 30 minutes shaking[5] |

| Primary Separation | Centrifugation (3,000 rpm, 10 min, 4°C)[2][3] | Filtration, centrifugation, or decanting[4] | Not specified |

| Purification Step 1 | Polyvinylpolypyrrolidone (PVPP) treatment[2][3] | Contact with an adsorbent[4] | Low-Pressure Column Chromatography (Acidic Alumina)[1] |

| Purification Step 2 | N/A | Hydrogenation (to convert this compound to glucoraphanin)[4] | Nanofiltration (for desalination)[1] |

| Reported Purity | Not specified | Not specified | 91.5%[1] |

| Reported Recovery | Not specified | Not specified | 89.0%[1] |

Visualizations

The following diagram illustrates the experimental workflow for the extraction and purification of this compound from radish seeds.

Caption: Workflow for this compound Extraction from Radish Seeds.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosinolate extract from radish (Raphanus sativus L.) seed attenuates high-fat diet-induced obesity: insights into gut microbiota and fecal metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glucosinolate extract from radish (Raphanus sativus L.) seed attenuates high-fat diet-induced obesity: insights into gut microbiota and fecal metabolites [frontiersin.org]

- 4. US7371419B1 - Method of enriching glucoraphanin in radish seed preparations - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of Glucoraphanin using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoraphanin (B191350) is a glucosinolate found in high concentrations in cruciferous vegetables, most notably broccoli and broccoli sprouts. Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucoraphanin to form the isothiocyanate sulforaphane (B1684495), a compound of significant interest in drug development and nutritional science due to its potential chemopreventive and antioxidant properties.[1] Accurate characterization and quantification of glucoraphanin are crucial for quality control of raw materials, formulation development, and understanding its metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and allows for quantification without the need for identical reference standards.[2] This document provides detailed application notes and protocols for the characterization of glucoraphanin using ¹H, ¹³C, and 2D NMR spectroscopy.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for a sinapine-glucoraphanin salt, as reported in the literature. These values provide a reference for the identification and structural confirmation of glucoraphanin.

Table 1: ¹H NMR Spectroscopic Data for the Glucoraphanin Moiety of a Sinapine-Glucoraphanin Salt (500 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ) ppm | Multiplicity |

| Glucoraphanin | ||

| 1 | 2.82, 2.91 | m; m |

| 2 | 1.87 | m |

| 3 | 1.92 | m |

| 4 | 2.75 | m |

| 5 | 2.64 | s |

| Glucose | ||

| 1' | 4.85 | |

| 2' | 3.26 | |

| 3' | 3.41 | t, 8.8 Hz |

| 4' | 3.29 | * |

| 5' | 3.36 | m |

| 6'a,b | 3.62, 3.86 | dd, 6.3, 12.0 Hz; m |

*Multiplicity not determined due to spectral overlap. Data sourced from Berhow, M. et al. (2010).

Table 2: ¹³C NMR Spectroscopic Data for the Glucoraphanin Moiety of a Sinapine-Glucoraphanin Salt (125 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ) ppm |

| Glucoraphanin | |

| C=N | 159.4 |

| 1 | 31.6 |

| 2 | 25.5 |

| 3 | 21.5 |

| 4 | 53.0 |

| 5 | 36.6 |

| Glucose | |

| 1' | 82.2 |

| 2' | 72.8 |

| 3' | 78.2 |

| 4' | 69.9 |

| 5' | 81.0 |

| 6' | 61.4 |

Data sourced from Berhow, M. et al. (2010).

Experimental Protocols

Extraction and Purification of Glucoraphanin from Broccoli Seeds

This protocol is adapted from Rochfort et al. (2006) for the isolation of glucoraphanin for NMR analysis.

Materials:

-

Broccoli seeds

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Solid Phase Extraction (SPE) columns (e.g., C18)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Grinding and Defatting: Grind broccoli seeds to a fine powder. Defat the powder by extraction with hexane overnight using a Soxhlet apparatus. Air-dry the defatted seed meal to remove residual hexane.

-

Extraction: Extract the defatted seed meal with methanol for 72 hours in a Soxhlet apparatus.

-

Concentration: Evaporate the methanol extract to dryness under reduced pressure.

-

Solid Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of water.

-

Condition a C18 SPE column with methanol followed by deionized water.

-

Load the aqueous extract onto the SPE column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the glucoraphanin-containing fraction with a stepwise gradient of methanol in water.

-

-

Preparative HPLC:

-

Further purify the glucoraphanin-containing fraction using a preparative reverse-phase HPLC system.

-

Column: C18, e.g., 250 x 21.2 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used.

-

Detection: UV at 227 nm.

-

Collect the fractions corresponding to the glucoraphanin peak.

-

-

Lyophilization: Combine the pure fractions and lyophilize to obtain purified glucoraphanin as a white powder.

NMR Sample Preparation

Materials:

-

Purified glucoraphanin

-

Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆)

-

NMR tubes (5 mm)

-

Internal standard (optional, for quantitative NMR), e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

Protocol:

-

Weigh 5-10 mg of purified glucoraphanin for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

If performing quantitative NMR (qNMR), accurately weigh and add a known amount of an internal standard.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR:

-

Pulse Program: zg30 or similar

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans (NS): 16 to 64

-

Relaxation Delay (D1): 1-5 s

-

Acquisition Time (AQ): 2-4 s

-

Spectral Width (SW): 12-16 ppm

¹³C NMR:

-

Pulse Program: zgpg30 or similar with proton decoupling

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)

-

Relaxation Delay (D1): 2-5 s

-

Acquisition Time (AQ): 1-2 s

-

Spectral Width (SW): 200-240 ppm

2D NMR (COSY, HSQC, HMBC):

-

Pulse Programs: Standard manufacturer pulse programs for COSY, HSQC (e.g., hsqcedetgpsisp2.2), and HMBC (e.g., hmbcgplpndqf).

-

Parameters: Use default parameters as a starting point and optimize the number of scans, and acquisition times to achieve the desired resolution and signal-to-noise ratio.

Mandatory Visualizations

Glucoraphanin Characterization Workflow

Metabolic Pathway of Glucoraphanin

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Glucoraphenin and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucoraphenin, a prominent glucosinolate found in Brassicaceae vegetables like radish and broccoli, is a precursor to the bioactive isothiocyanate sulforaphene. The accurate and sensitive quantification of this compound and its derivatives is crucial for food science, pharmacology, and drug development. This document provides detailed application notes and standardized protocols for the analysis of these compounds using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly selective and sensitive analytical technique.[1][2]

I. Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and other relevant glucosinolates in various Brassicaceae vegetables, as determined by LC-MS based methods. These values can serve as a reference for researchers working on the quantification of these compounds.

| Vegetable | This compound (mg/100g FW) | Other Major Glucosinolates | Total Glucosinolates (µg/g DW) | Reference |

| Broccoli | up to 119.4 | Glucoraphanin, Glucobrassicin | 7611.3 ± 868.4 (Kai Lan) - 19551.2 ± 1317.7 (Cabbage) | [3][4][5] |

| Cabbage | Comparable to or higher than broccoli | Sinigrin, Glucobrassicin | - | [3][4] |

| Kale (Cavolo nero) | Comparable to or higher than broccoli | Progoitrin, Sinigrin | - | [3][5] |

| Radish (Raphanus sativus) | Predominant glucosinolate | Glucoraphasatin | Fruits: ~153 (this compound) | [6] |

| Kimchi | Present | 4-methoxyglucobrassicin, Glucobrassicanapin, Gluconapin | Decreases with fermentation | [7] |

Note: FW = Fresh Weight, DW = Dry Weight. Glucosinolate content can vary significantly based on cultivar, growing conditions, and processing.

II. Experimental Protocols

A. Protocol 1: Sample Preparation for Glucosinolate Analysis

This protocol describes the extraction of intact glucosinolates from plant material, ensuring the inactivation of the myrosinase enzyme to prevent analyte degradation.[1][6]

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

80% Methanol (B129727) (v/v), pre-heated to 75°C

-

70% Methanol (v/v)

-

Internal Standard (IS) solution (e.g., Sinigrin or Glucotropaeolin at 1 µg/mL in 70% methanol)

-

Centrifuge tubes (50 mL)

-

Water bath or heating block

-

Sonicator

-

Centrifuge

-

Syringe filters (0.22 µm, nylon or PTFE)

-

UHPLC vials

Procedure for Frozen-Fresh Samples:

-

Weigh approximately 1.0 g of frozen plant tissue into a 50 mL centrifuge tube. To inhibit myrosinase activity, samples can be freeze-dried or frozen in liquid nitrogen immediately after harvesting.[8]

-

Immediately add 10 mL of pre-heated 80% methanol (75°C).[9] For smaller tissue samples, this heating step is crucial.[1]

-

Add a known amount of internal standard solution.

-

Incubate the mixture at 75°C for 20 minutes in a water bath to ensure complete inactivation of myrosinase.[8][9]

-

Sonicate the sample for 20 minutes at room temperature.[8][9]

-

Centrifuge the extract at 3000 x g for 15 minutes.[9]

-

Collect the supernatant. For UHPLC-MS/MS analysis, dilute the supernatant with ultrapure water to a final methanol concentration of ≤10% to avoid solvent effects.[1]

-

Filter the diluted extract through a 0.22 µm syringe filter into a UHPLC vial.

-

Store the samples at 4°C until analysis.

Procedure for Freeze-Dried Samples:

-

Grind the freeze-dried plant tissue into a fine powder.

-

Weigh approximately 100 mg of the powder into a centrifuge tube.

-

Add 10 mL of 70% methanol and the internal standard.

-

Vortex for 30 seconds, followed by sonication for 20 minutes at room temperature.[1][8]

-

Centrifuge the extract at 3000 x g for 15 minutes.

-

Collect, dilute, and filter the supernatant as described in steps 7-9 for frozen-fresh samples.

B. Protocol 2: UHPLC-MS/MS Analysis of this compound and Derivatives

This protocol provides a robust method for the separation and quantification of this compound and other glucosinolates using a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

UHPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

UHPLC Conditions:

-

Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[9] A C30 column has also been shown to be effective.[3][5]

-

Mobile Phase A: 0.1% Formic acid in water.[9] Ammonium formate (B1220265) can also be used as a buffer.[3][5]

-

Mobile Phase B: 100% Methanol[9] or Acetonitrile with 0.1% formic acid.[10]

-

Flow Rate: 0.2 mL/min[9]

-

Column Temperature: 30°C[9]

-

Injection Volume: 1-5 µL

-

Gradient Elution:

Time (min) %A %B 0.0 98 2 1.5 98 2 3.0 15 85 10.0 0 100 10.1 98 2 12.0 98 2 (This is an exemplary gradient and may require optimization based on the specific column and analytes of interest)[9]

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 450°C[6]

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound and Related Compounds:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 422.0 [M-H]⁻ | 259.0 | 97.0 | 20 / 40 |

| Glucoraphanin | 436.0 [M-H]⁻ | 259.0 | 97.0 | 20 / 40 |

| Sinigrin (IS) | 358.0 [M-H]⁻ | 259.0 | 97.0 | 20 / 40 |

| Glucotropaeolin (IS) | 408.1 [M-H]⁻ | 259.0 | 97.0 | 20 / 40 |

Note: The precursor ion for this compound is [M-H]⁻ at m/z 422.[6] The characteristic fragment ions for glucosinolates are m/z 259 [C6H11O5S+SO3]⁻ and m/z 97 [HSO4]⁻.[11][12] Collision energies should be optimized for the specific instrument used.

III. Visualizations

A. Experimental Workflow

Caption: Experimental workflow for glucosinolate analysis.

B. This compound Biosynthesis and Bioactivation

Caption: Biosynthesis and bioactivation of this compound.

C. Characteristic MS/MS Fragmentation of this compound

Caption: MS/MS fragmentation of this compound.

IV. Discussion

The provided protocols offer a comprehensive framework for the reliable analysis of this compound and its derivatives. The sample preparation method is designed to be robust, ensuring the stability of the target analytes by inactivating myrosinase. The UHPLC-MS/MS method provides high sensitivity and selectivity, allowing for accurate quantification even in complex matrices. The MRM transitions are based on the characteristic fragmentation pattern of glucosinolates, providing a high degree of confidence in analyte identification.[11][12]

Researchers should note that the quantitative data presented can vary significantly between different cultivars and environmental conditions.[13] Therefore, it is essential to perform in-house validation of the method for the specific matrix being analyzed. The use of a suitable internal standard is critical for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.

V. Conclusion

This application note provides detailed and actionable protocols for the mass spectrometry-based analysis of this compound and its derivatives. By following these guidelines, researchers in academia and industry can achieve accurate and reproducible results, facilitating further investigation into the biological activities and potential therapeutic applications of these important natural compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. iris.uniss.it [iris.uniss.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Glucoraphenin Isomer Separation

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of glucoraphenin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

This compound is a chiral molecule, meaning it exists as enantiomers (non-superimposable mirror images) and potentially diastereomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by standard HPLC methods difficult.[1][2] Diastereomers, while having different physical properties, can still be challenging to resolve if their structural differences are minor.

Q2: What are the primary strategies for separating this compound isomers using HPLC?

There are two main approaches for the HPLC separation of chiral compounds like this compound:

-

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, allowing for differential interaction with the enantiomers and thus enabling their separation.[1][3]

-

Indirect Method: This method involves derivatizing the this compound isomers with a chiral derivatizing agent to form diastereomers.[3] These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[4][5]

Q3: What type of HPLC column is recommended for this compound isomer separation?

For the direct method , polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide chiral stationary phases are commonly used for a wide range of chiral separations and would be a good starting point for method development.[6]

For the indirect method (separating diastereomeric derivatives), a standard reversed-phase C18 column is often a suitable choice.[7]

Q4: What are typical starting conditions for developing a separation method?

Method development for isomer separation often requires a systematic approach of screening different mobile phases and columns. Below are suggested starting points.

Data Presentation: HPLC Parameters

Table 1: Suggested Starting Parameters for Chiral HPLC (Direct Method)

| Parameter | Suggested Starting Condition | Notes |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) | Screen different types of chiral columns. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | For normal-phase mode. |

| Acetonitrile (B52724)/Water or Methanol/Water with additives | For reversed-phase or polar organic modes. | |

| Additives | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (B46881) (DEA) | To improve peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and particle size. |

| Column Temp. | 25 - 40 °C | Temperature can influence selectivity. |

| Detection | UV at 229 nm | Glucosinolates have a characteristic UV absorbance.[7] |

Table 2: Suggested Starting Parameters for Diastereomer Separation (Indirect Method)

| Parameter | Suggested Starting Condition | Notes |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm) | A standard, widely available column.[7] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid helps to suppress ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |

| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) | Optimize the gradient to improve resolution. |

| Flow Rate | 0.75 - 1.0 mL/min | |

| Column Temp. | 40 °C | Higher temperatures can improve peak shape and reduce viscosity.[7] |

| Detection | UV at 229 nm |

Troubleshooting Guide

Issue: Poor or No Resolution of Isomer Peaks

-

Possible Cause 1: Inappropriate Column Choice.

-

Solution (Direct Method): The selected Chiral Stationary Phase (CSP) may not be suitable for this compound isomers. It is recommended to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[6]

-

Solution (Indirect Method): The formed diastereomers may not have sufficient structural differences for separation on a standard C18 column. Consider using a different chiral derivatizing agent to create diastereomers with greater differences in polarity or structure.[4]

-

-

Possible Cause 2: Mobile Phase Composition is Not Optimal.

-

Solution: Systematically vary the mobile phase composition. For normal-phase chiral chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, modify the organic solvent (acetonitrile vs. methanol) and the concentration of any additives. The use of a mobile phase with a different selectivity can significantly impact resolution.

-

-

Possible Cause 3: Inadequate Method Parameters.

-

Solution: Optimize the column temperature and flow rate. Lowering the flow rate can sometimes improve resolution, as can changing the temperature, which affects the thermodynamics of the separation.

-

Issue: Peak Tailing

-

Possible Cause 1: Secondary Interactions with the Stationary Phase.

-

Solution: Add a competing agent to the mobile phase. For example, a small amount of a basic additive like diethylamine (DEA) can help to reduce tailing of basic compounds, while an acidic additive like trifluoroacetic acid (TFA) can improve the peak shape of acidic compounds.

-

-

Possible Cause 2: Column Overload.

-

Solution: Reduce the injection volume or the concentration of the sample.

-

Issue: Co-elution with Impurities

-

Possible Cause: Insufficient Sample Purity.

-

Solution: Improve the sample preparation procedure. Consider using Solid Phase Extraction (SPE) to clean up the sample and remove interfering compounds before HPLC analysis.[8]

-

Experimental Protocols

Protocol 1: Method Development for Direct Chiral Separation of this compound Isomers

-

Column Selection:

-

Procure a set of screening chiral columns, including at least one polysaccharide-based column (e.g., cellulose or amylose carbamate (B1207046) derivatives).

-

-

Mobile Phase Screening:

-

Prepare mobile phases for both normal-phase (e.g., n-Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water with 0.1% formic acid) modes.

-

-

Initial Analysis:

-

Equilibrate the first screening column with the initial mobile phase for at least 20 column volumes.

-

Inject a standard solution of the this compound isomer mixture.

-

Run a broad gradient (for reversed-phase) or isocratic conditions (for normal-phase) to elute the compounds.

-

-

Optimization:

-

If partial separation is observed, optimize the mobile phase composition, flow rate, and temperature to improve the resolution (Rs > 1.5).

-

If no separation is achieved, switch to the next screening column and repeat the process.

-

Protocol 2: Method Development for Indirect Separation via Diastereomer Formation

-

Derivatization:

-

Select a chiral derivatizing agent that reacts with a functional group on the this compound molecule.

-

React the this compound isomer mixture with the chiral derivatizing agent to form diastereomers. Ensure the reaction goes to completion.

-

-

Column and Mobile Phase Selection:

-

Use a standard C18 reversed-phase column.

-

Prepare a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Gradient Development:

-

Start with a linear gradient from low to high organic content (e.g., 10% to 90% B over 30 minutes).

-

Inject the derivatized sample.

-

-

Optimization:

-

Based on the initial chromatogram, adjust the gradient slope to improve the separation of the diastereomeric peaks.

-

Optimize the flow rate and column temperature to achieve baseline resolution.

-

Mandatory Visualizations

Caption: Experimental workflow for developing an HPLC method for this compound isomer separation.

Caption: Troubleshooting decision tree for poor resolution of this compound isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. mdpi.com [mdpi.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low Glucoraphenin recovery in purification

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery during the purification of glucoraphenin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most common causes of low this compound recovery during the initial extraction phase?

Low recovery of this compound during extraction from plant material, typically seeds from the Brassicaceae family (like radish or broccoli), is often linked to three primary factors: enzymatic degradation, inefficient extraction parameters, or improper sample preparation.

-

Enzymatic Degradation: The most significant cause of this compound loss is its hydrolysis by the endogenous enzyme myrosinase.[1][2][3][4] This enzyme is physically separated from this compound in intact plant cells but becomes active upon tissue damage (e.g., grinding), rapidly breaking down the target molecule.[3][4]

-

Inefficient Extraction Parameters: The choice of solvent, temperature, and solvent-to-solid ratio can dramatically impact extraction efficiency. Using a suboptimal solvent may fail to effectively solubilize and extract this compound from the plant matrix.

-

Improper Sample Preparation: Inadequate grinding of the source material can limit solvent penetration, leaving a significant portion of the this compound trapped within the plant tissue. Conversely, excessive heat during grinding can degrade the compound.[4]

Question 2: How can I prevent enzymatic degradation of this compound by myrosinase during extraction?

Effective inactivation of myrosinase is critical for maximizing this compound yield. The most common and effective method is thermal inactivation.

-

Heated Solvent Extraction: Performing the extraction with a boiling solvent, such as 70-80% methanol (B129727) or ethanol, is a widely used technique.[5] The high temperature denatures and inactivates the myrosinase enzyme upon contact. Incubating the plant material in hot water (e.g., 75°C for 20 minutes) prior to solvent extraction is also effective.[1]

-

Blanching: For fresh plant material, blanching (a brief immersion in boiling water) before extraction can effectively deactivate enzymes.

-

High Pressure Processing (HPP): Novel techniques like high-pressure processing have also been shown to inactivate myrosinase, potentially with better preservation of the target compound compared to thermal methods.[6]

Below is a diagram illustrating the degradation pathway that needs to be prevented.

Caption: this compound degradation pathway and the role of myrosinase inactivation.

Question 3: My this compound recovery is low after column chromatography. What could be the issue?

Several factors during the chromatographic purification step can lead to poor recovery.

-

Co-elution with Impurities: In broccoli seed extracts, for example, this compound can co-elute with other glucosinolates like glucoiberin, making isolation difficult.[7] Similarly, other compounds like sinapine (B1681761) can form salts with this compound, affecting its chromatographic behavior.[7]

-

Suboptimal Elution Conditions: The choice of eluent and its concentration is crucial. For instance, in low-pressure column chromatography, using KCl as an eluent has been shown to improve both purity and recovery compared to K2SO4.[8]

-

Irreversible Binding to the Stationary Phase: While less common with standard methods, harsh conditions or an inappropriate choice of stationary phase could lead to irreversible binding of this compound to the column.

-

Degradation on the Column: Although this compound is relatively stable, prolonged exposure to non-optimal pH conditions on the column could potentially lead to degradation.

A general troubleshooting workflow for low purification recovery is outlined below.

Caption: Troubleshooting workflow for low this compound recovery.

Question 4: How does the final salt removal step affect recovery, and what is the best method?